1-Morpholin-4-ylcyclohexanecarbonitrile

Beschreibung

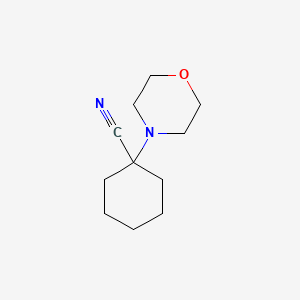

1-Morpholin-4-ylcyclohexanecarbonitrile is a nitrile-containing compound featuring a cyclohexane ring substituted with a morpholine moiety (a six-membered heterocycle containing one oxygen and one nitrogen atom). This structural combination may influence its physicochemical properties, such as solubility, melting point, and reactivity, making it relevant in pharmaceutical and materials chemistry contexts .

Eigenschaften

IUPAC Name |

1-morpholin-4-ylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOGGLVJRULEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962465 | |

| Record name | 1-(Morpholin-4-yl)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42419-59-0 | |

| Record name | 1-(4-Morpholinyl)cyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42419-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarbonitrile, 1-morpholino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042419590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Morpholin-4-yl)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-Morpholin-4-ylcyclohexanecarbonitrile, also known by its chemical identifier CID 766257, is a compound of interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies highlighting its applications in medicinal chemistry.

- Chemical Formula : C11H18N2O

- Molecular Weight : 194.28 g/mol

- IUPAC Name : this compound

- CAS Number : 42419-59-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Research indicates that this compound may influence:

- Neurotransmitter Receptors : It has been suggested that the compound interacts with specific neurotransmitter receptors, potentially modulating synaptic transmission and neuronal excitability.

- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of certain enzymes, which could have implications for metabolic processes and disease states.

Pharmacological Effects

This compound exhibits several pharmacological effects, which are summarized in the following table:

| Effect | Description |

|---|---|

| Antidepressant Activity | Potential modulation of serotonin and norepinephrine pathways. |

| Anti-inflammatory Properties | May inhibit pro-inflammatory cytokines, reducing inflammation in tissues. |

| Anticancer Activity | Exhibits cytotoxic effects on specific cancer cell lines in vitro. |

| Neuroprotective Effects | Potentially protects neurons from oxidative stress and apoptosis. |

Case Study 1: Antidepressant Potential

A study investigated the antidepressant-like effects of this compound in animal models. The results demonstrated significant reductions in depressive-like behaviors, suggesting its potential as a therapeutic agent for mood disorders.

Case Study 2: Anti-inflammatory Activity

In vitro experiments showed that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a role for this compound in managing inflammatory conditions.

Case Study 3: Anticancer Properties

Research conducted on various cancer cell lines indicated that this compound exhibited cytotoxic effects, leading to cell death through apoptosis. The compound's mechanism appears to involve the activation of caspase pathways.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The compound is compared below with structurally related nitriles containing morpholine, aromatic, or heterocyclic substituents. Key differences in substituents and molecular frameworks are highlighted.

Table 1: Structural and Physical Properties of Selected Nitriles

| Compound Name | Substituents | Molecular Formula | Notable Features |

|---|---|---|---|

| 1-Morpholin-4-ylcyclohexanecarbonitrile | Morpholinyl, cyclohexane, nitrile | C₁₁H₁₆N₂O | Flexible cyclohexane ring; polar morpholine |

| 4-Morpholinecarbonitrile | Morpholinyl, nitrile | C₅H₈N₂O | Linear structure; minimal steric hindrance |

| 1-(4-Bromophenyl)cyclohexanecarbonitrile | 4-Bromophenyl, cyclohexane, nitrile | C₁₃H₁₄BrN | Aromatic bromophenyl group; halogenated |

| 2-Amino-4-(5-methyl-2-furyl)-6-oxocyclohex-1-ene-1-carbonitrile | Amino, furyl, ketone, nitrile | C₁₂H₁₁N₃O₂ | Conjugated enone system; heteroaromatic |

| Compound 1E (Chromene derivative) | Amino, hydroxy, phenyl, nitrile | C₁₇H₁₄N₂O₂ | Fused chromene ring; phenolic hydroxyl |

Key Differences in Properties and Reactivity

- Solubility: The morpholine group in this compound enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar analogs like 1-(4-bromophenyl)cyclohexanecarbonitrile .

- Thermal Stability : The cyclohexane ring may increase melting points due to improved molecular packing compared to linear analogs such as 4-morpholinecarbonitrile. However, experimental data for the target compound is lacking .

- Reactivity : The nitrile group in all compounds is reactive toward hydrolysis, reduction, and nucleophilic addition. However, steric hindrance from the cyclohexane ring in the target compound may slow reactions compared to less hindered analogs like 4-morpholinecarbonitrile .

- Spectroscopic Features : IR spectra of nitriles typically show C≡N stretches near 2200–2240 cm⁻¹. For example, Compound 1E exhibits a nitrile stretch at 2204 cm⁻¹ , consistent with expectations for the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.